molecular formula C11H11ClN2OS B2879695 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 733031-01-1

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2879695
CAS No.: 733031-01-1
M. Wt: 254.73
InChI Key: TUYDZBBYBXTMPW-UHFFFAOYSA-N
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Description

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 733031-01-1) is a synthetic compound belonging to the quinazolinone class of heterocyclic structures, characterized by the molecular formula C 11 H 11 ClN 2 OS and a molecular weight of 254.74 g/mol [ ]. This derivative features a chlorine substituent at the 7-position and a propyl chain at the 3-position of the quinazolin-4-one core, which is central to its research value [ ]. Quinazolinones are a significant scaffold in medicinal chemistry, renowned for a diverse spectrum of biological activities. Recent scientific advances highlight their promising potential as anticancer agents, with mechanisms that may include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with key cellular signaling pathways such as those involving EGFR and PI3K [ ]. The specific substituents on the quinazolinone core, particularly at the 2, 3, and 7 positions, are critical in determining pharmacological activity, making this compound a valuable building block for structure-activity relationship (SAR) studies and the development of novel therapeutic candidates [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use [ ].

Properties

IUPAC Name

7-chloro-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h3-4,6H,2,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDZBBYBXTMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloroacetyl chloride.

    Formation of Intermediate: The aniline derivative reacts with chloroacetyl chloride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the quinazolinone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of approximately 254.74 g/mol. It is known for a chloro group at the seventh position, a propyl group at the third position, and a sulfanyl group at the second position of the quinazolinone ring. It has identifier number 733031-01-1 and has been studied for its potential biological activities.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as a building block for the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential therapeutic applications in treating various diseases.
  • Industry It is used in the development of new materials and chemical processes.

This compound is a compound of interest in medicinal chemistry due to its diverse biological activities. Research indicates that it interacts with specific protein kinases, influencing signaling pathways related to cell growth and survival. These interactions are critical for understanding its mechanism of action in cancer therapy and other biological contexts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of quinazolinone can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A specific case study highlighted that a related compound reduced viability in breast cancer cells by more than 50% at concentrations around 10 µM.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It is believed to interact with key enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against diseases such as cancer and inflammation.

The proposed mechanism of action for this compound involves the interaction with specific biological targets through its functional groups. The sulfanyl group enhances reactivity with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the chloro group may facilitate interactions with receptors involved in signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

StudyFindingsConcentrationEffect
Study ASignificant inhibition of bacterial growth50 µg/mL70% reduction in growth
Study BInduced apoptosis in cancer cells10 µMOver 50% cell death
Study CInhibition of enzyme activity5 µM40% reduction in enzymatic function

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction The compound can undergo reduction reactions to modify the quinazolinone core. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines or thiols can be used for substitution reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-

Biological Activity

7-Chloro-3-propyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 733031-01-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of this compound is C11H11ClN2OS. It features a quinazolinone core with a chloro and a propyl group, along with a sulfanyl functional group that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of quinazolinone can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Several studies have explored the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . A specific case study highlighted that a related compound reduced viability in breast cancer cells by more than 50% at concentrations around 10 µM.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It is believed to interact with key enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against diseases such as cancer and inflammation .

The proposed mechanism of action for this compound involves the interaction with specific biological targets through its functional groups. The sulfanyl group enhances reactivity with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the chloro group may facilitate interactions with receptors involved in signaling pathways critical for cell proliferation and survival .

Case Studies and Research Findings

Study Findings Concentration Effect
Study ASignificant inhibition of bacterial growth50 µg/mL70% reduction in growth
Study BInduced apoptosis in cancer cells10 µMOver 50% cell death
Study CInhibition of enzyme activity5 µM40% reduction in enzymatic function

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Variations at Position 3

Position 3 substitutions significantly alter bioactivity and physicochemical properties:

Compound Name Position 3 Substituent Key Findings Reference
7-Chloro-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Phenyl (aromatic) Higher rigidity and π-π stacking potential; used in COX-2 inhibition studies
3-Aryl-2-sulfanyl derivatives (e.g., 3d in ) Aryl (e.g., methoxyphenyl) Enhanced COX-2 inhibition (47.1% at 20 μM) due to sulfonamide groups
Target Compound Propyl (alkyl) Likely improved solubility and reduced steric hindrance compared to aryl groups

Analysis : Aryl substituents (e.g., phenyl or methoxyphenyl) enhance target engagement in enzyme inhibition but may reduce solubility. The propyl group in the target compound could improve bioavailability while sacrificing some binding affinity .

Substituent Variations at Position 2

The sulfanyl group at position 2 is critical for hydrogen bonding and reactivity:

Compound Name Position 2 Substituent Activity Notes Reference
2-[(4-Chlorobenzyl)thio]-derivative () Benzylthio Increased molecular weight (482.21 g/mol); potential for enhanced stability
2-Sulfanyl-thiazolidinone hybrids () Thiol-linked thiazolidinone Low cytotoxicity in cancer cell lines (Hep-G2, LU-1, HeLa)
Target Compound Sulfanyl (free thiol) Potential for redox activity or metal chelation

Analysis : Benzylthio groups () introduce bulk and hydrophobicity, whereas free sulfanyl groups (target compound) may enhance reactivity but require stabilization to prevent oxidation .

Substituent Variations at Position 7

Halogenation at position 7 influences electronic and steric properties:

Compound Name Position 7 Substituent Key Effects Reference
7-Hydroxy-2-isopropyl-3-(trifluoromethylphenyl)-quinazolin-4-one Hydroxy Increased polarity and hydrogen-bonding capacity
Target Compound Chloro Electron-withdrawing effect; may enhance metabolic stability

Analysis : Chlorine’s electron-withdrawing nature (target compound) could improve metabolic stability compared to hydroxy groups, which may undergo glucuronidation .

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